molecular formula C16H14N4O4 B15019830 [5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl](4-nitrophenyl)methanone

[5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl](4-nitrophenyl)methanone

Cat. No.: B15019830
M. Wt: 326.31 g/mol
InChI Key: MKPATJMKQKNAEB-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridine and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine and nitrophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine and nitrophenyl groups makes it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers or other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the design of new materials or in medicinal chemistry for targeting specific biological pathways.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

(5-hydroxy-3-methyl-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H14N4O4/c1-11-10-16(22,13-6-8-17-9-7-13)19(18-11)15(21)12-2-4-14(5-3-12)20(23)24/h2-9,22H,10H2,1H3

InChI Key

MKPATJMKQKNAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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